molecular formula C14H18ClNO2 B8320208 tert-Butyl 3-(chloromethyl)indoline-1-carboxylate

tert-Butyl 3-(chloromethyl)indoline-1-carboxylate

Cat. No. B8320208
M. Wt: 267.75 g/mol
InChI Key: MIQPPUKPQDMJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07179921B2

Procedure details

A solution of 3.3 (110 mg, 0.318 mmol) and AIBN (21 mg, 0.127 mmol) in dry toluene (10 ml) was degassed for 15 mins with N2 and then heated to 90° C. Bu3SnH (84 μl, 0.318 mmol) was added to the mixture in four portions over an hour and the resulting mixture was stirred at 90° C. for a further 2 h. The mixture was then concentrated and purified by flash chromatography (SiO2, 0–10% EtOAc in hexane) to afford 3.4 (50 mg, 59%) as a colourless oil.FAB MS: (NBA/NaI) 267, (M+H+, expected 267) 292 (M+Na+, expected 292).
Name
3.3
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
84 μL
Type
reactant
Reaction Step Two
Name
Yield
59%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH:6]=[CH:7][Cl:8].CC(N=NC(C#N)(C)C)(C#N)C.N#N.CCCC[SnH](CCCC)CCCC>C1(C)C=CC=CC=1>[C:12]([O:11][C:9]([N:4]1[C:3]2[C:16](=[CH:17][CH:18]=[CH:19][CH:2]=2)[CH:6]([CH2:7][Cl:8])[CH2:5]1)=[O:10])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
3.3
Quantity
110 mg
Type
reactant
Smiles
BrC1=C(N(CC=CCl)C(=O)OC(C)(C)C)C=CC=C1
Name
Quantity
21 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
84 μL
Type
reactant
Smiles
CCCC[SnH](CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 90° C. for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, 0–10% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C2=CC=CC=C12)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.